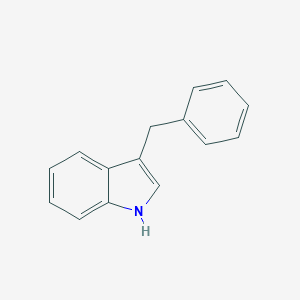

3-Benzyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUYRDWMYRCVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937559 | |

| Record name | 3-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16886-10-5 | |

| Record name | 3-(Phenylmethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16886-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16886-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC26860 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyl-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-1H-indole is an aromatic heterocyclic organic compound that belongs to the vast family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a benzyl group at the C3 position of the indole ring significantly influences its steric and electronic properties, leading to a unique pharmacological profile and making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 3-benzylindole, 1H-Indole, 3-(phenylmethyl)- | [PubChem][1] |

| CAS Number | 16886-10-5 | [PubChem][1] |

| Molecular Formula | C₁₅H₁₃N | [PubChem][1] |

| Molecular Weight | 207.27 g/mol | [PubChem][1] |

| Appearance | White to pale yellow solid | [Organic Syntheses][2] |

| Melting Point | 96-107 °C (range observed in literature) | [Organic Syntheses][2] |

| Boiling Point | Not definitively reported | |

| Solubility | 6.7 µg/mL in water at pH 7.4 | [PubChem][1] |

Note: The reported melting point varies in the literature, which may be attributed to differences in purity and crystalline form.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the indole ring, the benzyl group, and the methylene bridge.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (br s, 1H, N-H), 7.60 (d, J = 7.8 Hz, 1H, Ar-H), 7.35-7.15 (m, 7H, Ar-H), 7.10 (t, J = 7.5 Hz, 1H, Ar-H), 7.05 (t, J = 7.5 Hz, 1H, Ar-H), 4.10 (s, 2H, CH₂).

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 141.9, 136.6, 128.8, 128.4, 126.8, 126.0, 122.9, 122.1, 119.8, 119.4, 115.5, 111.1, 31.7.[1]

The IR spectrum reveals the presence of key functional groups.

-

FT-IR (KBr, cm⁻¹): The spectrum would be expected to show a characteristic N-H stretching vibration around 3400 cm⁻¹, aromatic C-H stretching vibrations just above 3000 cm⁻¹, aliphatic C-H stretching vibrations just below 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. Bending vibrations for C-H bonds would appear in the fingerprint region.

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern.

-

MS (ESI): m/z 208 [M+H]⁺. The fragmentation pattern would likely involve the loss of the benzyl group (m/z 91) and other characteristic cleavages of the indole ring.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.

Fischer Indole Synthesis

A classic and versatile method for indole synthesis, the Fischer indole synthesis can be adapted for the preparation of this compound.

Sources

Navigating the Nomenclature of a Key Indole Scaffold: A Guide to the Synonyms of 3-Benzyl-1H-indole

Abstract

In the intricate landscape of chemical research and drug development, precise and unambiguous communication is paramount. The consistent naming of chemical entities is the bedrock of this clarity, ensuring that experimental results are reproducible, and that information is retrievable and accurately interpreted across the global scientific community. This technical guide provides an in-depth exploration of the nomenclature and synonyms for the compound 3-Benzyl-1H-indole, a significant scaffold in medicinal chemistry. We will delve into its systematic and common names, unique identifiers, and differentiate it from structurally related compounds to prevent common points of confusion. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, facilitating a clearer understanding and more effective utilization of this important molecule.

The Critical Role of Unambiguous Chemical Nomenclature

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution pattern on this bicyclic heterocycle gives rise to a vast chemical space with diverse biological activities. Consequently, the precise naming of indole derivatives is not merely a formal exercise but a critical necessity for several reasons:

-

Scientific Reproducibility: The ability to replicate and build upon prior research is a cornerstone of the scientific method. Ambiguous or incorrect naming can lead to the use of the wrong compound, invalidating experimental results.

-

Database and Literature Searching: Researchers rely on accurate chemical names and identifiers to search vast databases like PubChem, Scopus, and SciFinder. A comprehensive knowledge of a compound's synonyms is essential for a thorough literature review.

-

Regulatory Compliance and Intellectual Property: In the context of drug development and patent applications, the exact chemical structure and its corresponding unambiguous name are legally binding.

This guide focuses on This compound , a compound of interest for its presence in various biologically active molecules. Understanding its array of synonyms is the first step toward harnessing its full potential.

Decoding the Identity of this compound

This compound is a molecule where a benzyl group is attached to the C3 position of an indole ring. Its identity is unequivocally established by several key identifiers and naming conventions.

Systematic and Trivial Names

The primary name, This compound , is the most commonly accepted and descriptive name.[1] However, several synonyms are frequently encountered in chemical literature and databases.

| Name Type | Name | Source |

| Preferred IUPAC Name | This compound | PubChem[1] |

| Systematic Name | 1H-Indole, 3-(phenylmethyl)- | PubChem[1] |

| Common Synonym | 3-benzylindole | PubChem[1] |

| Alternative Name | 3-(Phenylmethyl)-1H-indole | PubChem[1] |

The locant "1H" in this compound specifies that the hydrogen atom is on the nitrogen at position 1 of the indole ring, which is the standard numbering for this heterocycle. While "3-benzylindole" is a common and convenient shorthand, including the "1H" is more formally correct.

Unique Chemical Identifiers

Beyond systematic and trivial names, unique numerical and string identifiers are crucial for database entry and retrieval, eliminating any ambiguity associated with language or naming conventions.

| Identifier Type | Identifier | Source Database |

| CAS Registry Number | 16886-10-5 | PubChem[1] |

| PubChem CID | 231168 | PubChem[1] |

| ChEMBL ID | CHEMBL1457426 | PubChem[1] |

| InChI | InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11,16H,10H2 | PubChem[1] |

| InChIKey | HNUYRDWMYRCVNO-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 | PubChem[1] |

The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance, providing a reliable way to identify a substance without ambiguity. The InChI (International Chemical Identifier) and its hashed version, the InChIKey , are non-proprietary identifiers that encode the chemical structure in a machine-readable format.

Visualizing the Nomenclature

To better illustrate the relationship between the core structure of this compound and its various identifiers, the following diagram is provided.

Caption: Relationship between the core structure and its nomenclature.

Distinguishing from Structurally Similar Compounds

Clarity in nomenclature is especially critical when dealing with isomers or closely related structures. Misidentification between these can lead to significant errors in research and development.

N-Benzyl Isomer: 1-Benzyl-1H-indole

A common point of confusion is the distinction between C-benzylation and N-benzylation of the indole ring.

-

1-Benzyl-1H-indole: In this isomer, the benzyl group is attached to the nitrogen atom (position 1) of the indole ring. This seemingly small difference in the position of the benzyl group can lead to vastly different chemical reactivity and biological properties. It is crucial to specify the locant (1- or 3-) to avoid ambiguity.

Oxidation State Variation: 3-Benzoyl-1H-indole

Another related compound is 3-Benzoyl-1H-indole, where the methylene bridge of the benzyl group is oxidized to a carbonyl group.

-

3-Benzoyl-1H-indole: The presence of the ketone functionality significantly alters the electronic properties and reactivity of the molecule.[2] Its IUPAC name is (1H-indol-3-yl)(phenyl)methanone.[2]

Ring Substitution Variations

It is also important to clearly specify any substitutions on either the indole or the benzyl ring. For example, "1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione" refers to a much more complex structure with substitutions on the benzyl group and modifications to the indole core.[3]

Conclusion

The accurate and consistent use of chemical nomenclature is indispensable for the integrity and progress of chemical science. For the compound This compound , while several synonyms exist, the systematic name and its CAS Registry Number (16886-10-5) serve as the most reliable identifiers.[1] This guide has provided a comprehensive overview of its synonyms, unique identifiers, and key distinctions from structurally similar compounds. By adhering to precise nomenclature, researchers can ensure clarity in their work, facilitate effective collaboration, and contribute to the robust and cumulative body of scientific knowledge.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. 3-benzyl-1-methyl-1H-indole. [Link]

-

PubChem. 1-Benzyl-3-methyl-1H-indole. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Benzoylindole. National Center for Biotechnology Information. [Link]

-

PubChem. 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione. National Center for Biotechnology Information. [Link]

Sources

The Multifaceted Biological Activities of 3-Benzyl-1H-indole Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1H-indole nucleus is a cornerstone scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a benzyl group at the C3-position creates the 3-benzyl-1H-indole core, a privileged structure that has demonstrated a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological functions of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, discuss critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The this compound Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif found in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for engaging with biological targets.[2] The addition of a flexible benzyl moiety at the 3-position significantly expands the chemical space, allowing for fine-tuning of steric and electronic properties to achieve desired biological effects. This versatility has established this compound derivatives as a highly fruitful area of research, leading to the identification of potent agents with diverse therapeutic potential.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the this compound scaffold have consistently demonstrated potent antiproliferative activity against a wide array of human cancer cell lines, including those of the breast, colon, and lung.[3] Their mechanisms of action are often multifactorial, involving the induction of programmed cell death (apoptosis), inhibition of key signaling pathways, and suppression of metastasis.

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Many this compound derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by an increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[4][5] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases (e.g., Caspase-9), culminating in the activation of executioner caspases, most notably Caspase-3.[3][4] Activated Caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis and the orderly dismantling of the cell.[5]

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined via cytotoxicity assays such as the MTT assay.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Indole Chalcones | HCT-116 (Colorectal) | 10.70 - 553.94 | [6] |

| N-Benzyl-indole-2-carbohydrazide | MCF-7, A549, HCT (Breast, Lung, Colorectal) | Avg. 2.0 (for most active) | [3] |

| N-Benzyl Indole-derived Hydrazones | MDA-MB-231 (Triple-Negative Breast) | 17.2 (for most active) | N/A |

| Pyrimidine-substituted Indoles | HEPG2, MCF7, HCT-116 | 0.7 (for most active) | [7] |

Structure-Activity Relationship (SAR) Insights

-

Substitution on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring significantly modulate anticancer activity. For instance, electron-withdrawing groups like trifluoromethyl or chloro groups at specific positions can enhance potency. Conversely, electron-donating groups like methoxy can also be favorable, indicating that a complex interplay of electronic and steric factors governs activity.

-

Substitution on the Indole Ring: Modifications at the N1 position of the indole ring are critical. N-benzylation is a common strategy to enhance activity. Further substitutions on the indole core, such as at the C5 position, can also influence cytotoxicity.

-

Linker and Pharmacophore: The nature of the chemical group attached at the C3 position, linking the indole and benzyl moieties, is crucial. Hydrazone linkages, for example, have been shown to produce highly potent compounds.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. This compound derivatives have emerged as promising candidates, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9]

Spectrum of Activity and Potency

These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[10][11] Their potency is often determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Derivative Type | Microorganism | MIC Range (µg/mL) | Reference |

| Aminoguanidyl Indoles | ESKAPE Pathogens, MRSA | 2 - 16 | [9] |

| Quinoxaline-substituted Indoles | P. aeruginosa, B. cereus, S. aureus | Highly Active (Qualitative) | [11] |

| Quinoxaline-substituted Indoles | C. albicans | Highly Active (Qualitative) | [11] |

| Indole-linked Triazoles/Thiadiazoles | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | [10] |

Mechanisms of Antimicrobial Action

The mechanisms by which these derivatives inhibit microbial growth are diverse and can include:

-

Membrane Disruption: Some derivatives interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]

-

Inhibition of Respiratory Metabolism: Certain compounds have been shown to inhibit key enzymes in the bacterial respiratory chain, disrupting energy production.[12]

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some indole derivatives can inhibit the formation of these protective microbial communities, often by interfering with quorum sensing signaling pathways.[13]

-

Efflux Pump Inhibition: In resistant bacteria, efflux pumps actively expel antibiotics. Indole derivatives have been identified as inhibitors of pumps like the NorA efflux pump in S. aureus, thereby restoring susceptibility to other antibiotics.[10]

Structure-Activity Relationship (SAR) Insights

-

Halogenation: The presence of halogen atoms (Cl, Br, F) or trifluoromethyl (CF3) groups on the N-benzyl moiety often leads to a significant increase in antibacterial activity.[9]

-

Cationic Moieties: The incorporation of positively charged groups, such as pyridinium or amino-guanidinium, can enhance interaction with the negatively charged bacterial cell membrane, boosting potency.

-

Heterocyclic Substitutions: Fusing or linking other heterocyclic rings (e.g., quinoxaline, triazole, thiadiazole) to the indole core can drastically alter the spectrum and potency of antimicrobial activity.[10][11]

Anti-inflammatory and Neuroprotective Properties

Chronic inflammation and neurodegeneration are hallmarks of many debilitating diseases. This compound derivatives have shown promise in modulating these processes.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in synthesizing pro-inflammatory prostaglandins. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects. Several indole derivatives have demonstrated potent and selective COX-2 inhibition.

Neuroprotective Activity

The neuroprotective effects of indole derivatives are frequently associated with their antioxidant properties. They can act as potent free radical scavengers, protecting neuronal cells from oxidative stress, a key pathological factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14] Mechanisms include:

-

Reduction of Reactive Oxygen Species (ROS): Protecting cells from H₂O₂-induced cytotoxicity.[15]

-

Anti-Amyloid Aggregation: Some derivatives have been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key event in Alzheimer's disease pathology.[16]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase neurotransmitter levels, offering symptomatic relief in Alzheimer's disease.[16]

Experimental Protocols

Scientific rigor demands validated and reproducible methodologies. The following section details standard operating procedures for key assays used to evaluate the biological activities of this compound derivatives.

General Workflow for Bioactivity Screening

Caption: A generalized workflow for screening this compound derivatives.

Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol assesses a compound's ability to reduce cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells. This colorimetric change is quantified using a spectrophotometer.

Materials:

-

96-well flat-bottom sterile plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO, same concentration as the highest compound dose) and a "no-cell control" (medium only, for background). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the average OD of the "no-cell control" from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (OD_treated / OD_vehicle_control) * 100. Plot the % Viability against the compound concentration (log scale) to determine the IC50 value.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after incubation.

Materials:

-

96-well sterile microtiter plates

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

This compound derivative stock solution (in DMSO)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Incubator (37°C)

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading and Interpretation: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile and privileged structure in drug discovery. The derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The ease of synthetic modification at multiple positions on the scaffold allows for extensive optimization of potency and selectivity. Future research should focus on elucidating more detailed mechanisms of action, particularly for neuroprotective and antimicrobial activities, and on leveraging computational modeling to guide the rational design of next-generation derivatives. The development of compounds with multi-target activities—for instance, agents that are both anti-inflammatory and anticancer—represents an exciting avenue for addressing complex diseases. Continued exploration of this chemical space is poised to yield novel clinical candidates with improved therapeutic profiles.

References

-

Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. [Link]

-

Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). Communications Biology. [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (N/A). RSC Publishing. [Link]

-

Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (N/A). ACS Publications. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). PubMed. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (N/A). NIH. [Link]

-

Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer. (2021). NIH. [Link]

-

Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells. (N/A). N/A. [Link]

-

Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. (2023). NIH. [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (N/A). ResearchGate. [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (N/A). PubMed. [Link]

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2015). SCIRP. [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link]

-

Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (N/A). PubMed. [Link]

-

Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. (N/A). NIH. [Link]

-

Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (N/A). PubMed. [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (N/A). NIH. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). NIH. [Link]

-

Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells. (N/A). Semantic Scholar. [Link]

-

Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. (N/A). NIH. [Link]

-

Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. (2023). MDPI. [Link]

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diospyros rhodocalyx Kurz induces mitochondrial-mediated apoptosis via BAX, Bcl-2, and caspase-3 pathways in LNCaP human prostate cancer cell line [PeerJ] [peerj.com]

- 4. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C15H13N | CID 231168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanisms of 3-Benzyl-1H-indole in Biological Systems: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of molecular biology and drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous bioactive compounds. Among these, 3-benzyl-1H-indole and its derivatives have emerged as a promising class of molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in biological systems, offering researchers, scientists, and drug development professionals a comprehensive understanding of its therapeutic potential. Synthesizing data from seminal studies, this document elucidates the core pathways through which these compounds exert their anticancer, antimicrobial, and anti-inflammatory effects, supported by detailed experimental methodologies and visual representations of the key molecular interactions.

Part 1: Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through a sophisticated interplay of apoptosis induction, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of effective cancer chemotherapy is the ability to induce apoptosis in malignant cells. Several studies have established that this compound derivatives are potent inducers of this process.[1][2] The primary mechanism involves the activation of the intrinsic mitochondrial pathway, characterized by an altered balance of pro- and anti-apoptotic proteins from the Bcl-2 family.

Treatment with these indole compounds leads to an increased Bax/Bcl-2 ratio, which enhances the permeability of the mitochondrial outer membrane.[3] This, in turn, facilitates the release of cytochrome c into the cytoplasm, a critical event that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed, leading to the cleavage of key cellular substrates, such as poly(ADP-ribose)polymerase (PARP), and ultimately, the dismantling of the cell.[3][4]

Caption: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, this compound derivatives can halt the progression of the cell cycle, a fundamental process that is dysregulated in cancer. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle.[3][5] This is often accompanied by a significant reduction in the protein levels of key G2/M regulatory proteins, including cyclin-dependent kinase 1 (Cdk1), cyclin B1, and cell division cycle 25B (Cdc25B).[3][6][7] The downregulation of these proteins prevents the cell from entering mitosis, thus inhibiting cell division and proliferation.

Caption: G2/M Cell Cycle Arrest Mediated by this compound Derivatives.

Inhibition of Receptor Tyrosine Kinases: Cutting off Survival Signals

The aberrant activation of receptor tyrosine kinases (RTKs) is a common driver of oncogenesis. This compound derivatives have been identified as potent inhibitors of key RTKs, including the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9]

These indole-based compounds often act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation.[10] This blockade of receptor activation disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][12] The inhibition of VEGFR-2, in particular, is a key mechanism for the anti-angiogenic effects of these compounds, as it prevents the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[13][14]

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by this compound Derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Benzyl-indole-3-carbinol | MCF-7 | 0.05 | [15] |

| 1-Benzyl-indole-3-carbinol | MDA-MB-231 | ~0.2 | [15] |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | ~2 | [2] |

| Benzo[g]quinazolin derivative (Compound 9) | MCF-7 | 0.64 (VEGFR-2 inhibition) | [4] |

Table 1: Anticancer Activity of Selected this compound Derivatives.

Part 2: Experimental Protocols for Assessing Anticancer Activity

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer mechanisms of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17][18]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT Assay for Cytotoxicity Assessment.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]

Protocol:

-

Cell Treatment: Treat cells with the this compound derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.[22][23][24][25]

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, total EGFR, cleaved caspase-3, actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of novel therapeutic agents. The multifaceted mechanisms of action of its derivatives, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, underscore their significant potential in the field of oncology. This technical guide provides a foundational understanding of these mechanisms, supported by robust experimental protocols, to aid researchers in the continued exploration and development of this promising class of compounds. Further investigations into the specific molecular interactions and in vivo efficacy of these derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Protocol Exchange. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Nature. Retrieved from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Sci-Space. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

PubMed. (1986). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved from [Link]

-

PubMed. (2011). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Retrieved from [Link]

-

MDPI. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Retrieved from [Link]

-

Reaction Biology. (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). Retrieved from [Link]

-

MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Retrieved from [Link]

-

MDPI. (2022). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. Retrieved from [Link]

-

PubMed. (2008). Cell Cycle Arrest, Apoptosis Induction and Inhibition of Nuclear Factor Kappa B Activation in Anti-Proliferative Activity of Benzyl Isothiocyanate Against Human Pancreatic Cancer Cells. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2025). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (2019). Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives. Retrieved from [Link]

-

MDPI. (2022). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. Retrieved from [Link]

-

MDPI. (2016). Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. Retrieved from [Link]

-

PubMed. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. Retrieved from [Link]

Sources

- 1. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway [mdpi.com]

- 8. rjptonline.org [rjptonline.org]

- 9. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches [mdpi.com]

- 14. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 24. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-Benzyl-1H-indole: NMR, IR, and Mass Spectrometry Analysis

Introduction

3-Benzyl-1H-indole (CAS No. 16886-10-5) is a significant heterocyclic compound featuring a benzene ring fused to a pyrrole ring, with a benzyl substituent at the C3 position.[1] This indole derivative serves as a crucial scaffold in medicinal chemistry and drug development due to the prevalence of the indole nucleus in a wide array of biologically active natural products and synthetic pharmaceuticals. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline, making a thorough understanding of its spectroscopic signature essential.

This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights into data acquisition and interpretation, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural characteristics.

Chapter 1: Molecular Structure and Spectroscopic Workflow

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups and the overall molecular weight and fragmentation pattern.

The IUPAC name for the compound is this compound, and its molecular formula is C₁₅H₁₃N, corresponding to a molecular weight of approximately 207.27 g/mol .[1] The numbering of the atoms in the indole ring system is critical for the unambiguous assignment of NMR signals.

Diagram 1: Chemical Structure and Numbering of this compound

A diagram illustrating the atom numbering for this compound.

Diagram 2: Integrated Spectroscopic Analysis Workflow

Workflow for the structural elucidation of this compound.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound.[2]

-

Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, as indole derivatives are generally soluble in these.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[4]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is around 4-5 cm to optimize the shimming process.[2][4]

-

Standard: The residual proton signal of the deuterated solvent can be used as an internal standard for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[3]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N1-H (Indole) | ~8.1 | broad singlet | 1H | Deshielded due to the aromatic nature of the indole ring and nitrogen's electronegativity. Broadness is due to quadrupolar relaxation and potential hydrogen exchange. |

| H7 (Indole) | ~7.6 | doublet | 1H | Aromatic proton on the benzene portion of the indole, deshielded by the ring current. |

| H4 (Indole) | ~7.5 | doublet | 1H | Aromatic proton on the benzene portion of the indole. |

| Benzyl (ortho) | ~7.3 | multiplet | 2H | Aromatic protons of the benzyl group. |

| Benzyl (meta, para) | ~7.2 | multiplet | 3H | Aromatic protons of the benzyl group. |

| H5, H6 (Indole) | ~7.1 | multiplet | 2H | Aromatic protons on the benzene portion of the indole. |

| H2 (Indole) | ~7.0 | singlet | 1H | Proton on the pyrrole ring of the indole. |

| C8-H₂ (Methylene) | ~4.0 | singlet | 2H | Protons of the methylene bridge between the two aromatic systems. |

Note: Predicted values are based on typical chemical shifts for indole and benzyl moieties. Actual values may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Benzyl (ipso) | ~140 | Quaternary carbon of the benzyl ring attached to the indole. |

| C7a (Indole) | ~136 | Quaternary carbon at the fusion of the two indole rings. |

| C3a (Indole) | ~128 | Quaternary carbon at the fusion of the two indole rings. |

| Benzyl (ortho, meta) | ~128-129 | Aromatic carbons of the benzyl group. |

| Benzyl (para) | ~126 | Aromatic carbon of the benzyl group. |

| C2 (Indole) | ~124 | Carbon adjacent to the nitrogen in the pyrrole ring. |

| C4, C5, C6, C7 (Indole) | ~119-122 | Carbons of the benzene portion of the indole ring. |

| C3 (Indole) | ~115 | Quaternary carbon bearing the benzyl substituent. |

| C8 (Methylene) | ~32 | Aliphatic carbon of the methylene bridge. |

Note: Predicted values are based on typical chemical shifts for indole and benzyl moieties.

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common sampling technique that requires minimal to no sample preparation.[3]

-

Background Scan: Record a background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) to subtract atmospheric and instrumental interferences.[5]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal surface.[3]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H bond, aromatic C-H bonds, and the C=C bonds of the aromatic rings.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3400 | N-H Stretch | Indole N-H | A sharp to moderately broad peak, characteristic of the N-H bond in the pyrrole ring of indole.[6][7] |

| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic rings (indole and benzyl). |

| 1620-1450 | C=C Stretch | Aromatic C=C | A series of sharp bands indicating the stretching vibrations within the aromatic rings.[6] |

| ~740 | C-H Bend | Aromatic C-H (out-of-plane) | Strong absorption typical for ortho-disubstituted benzene rings (the indole) and monosubstituted benzene rings (the benzyl group). |

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.[8]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[9]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[8]

-

Analysis: The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Fragmentation Analysis

The mass spectrum of this compound is expected to show a clear molecular ion peak and a characteristic fragmentation pattern dominated by the stability of the benzyl and indole moieties.

Table 4: Expected Key Ions in the EI Mass Spectrum

| m/z | Proposed Ion | Formula | Significance |

| 207 | Molecular Ion [M]⁺• | [C₁₅H₁₃N]⁺• | Confirms the molecular weight of the compound. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Base Peak. Formed by the cleavage of the C3-C8 bond and subsequent rearrangement of the benzyl cation. This is a highly stable aromatic cation and a hallmark of benzyl-containing compounds.[10][11] |

| 116 | Indolyl-methyl Radical Cation | [C₈H₆N]⁺ | Result of cleavage of the benzyl C-C bond, leaving the indole ring with a CH fragment. |

| 130 | Skatole Radical Cation | [C₉H₈N]⁺• | Loss of a phenyl radical (C₆H₅) from the molecular ion. |

Diagram 3: Primary Fragmentation Pathway of this compound

Sources

- 1. This compound | C15H13N | CID 231168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]

- 3. rsc.org [rsc.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. Tropylium_ion [chemeurope.com]

- 11. m.youtube.com [m.youtube.com]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 3-Benzyl-1H-indole and Its Derivatives

Abstract

The 3-Benzyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, serving as a foundational blueprint for the development of a diverse array of therapeutic agents. While the biological activity of the parent molecule, this compound, is not extensively characterized as a standalone therapeutic, its derivatives have demonstrated significant efficacy across multiple disease areas by engaging a variety of molecular targets. This in-depth technical guide provides a comprehensive overview of the known therapeutic targets of this compound derivatives, delving into their mechanisms of action, supporting experimental evidence, and the methodologies employed for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of indole-based compounds for therapeutic intervention.

Introduction: The this compound Scaffold - A Versatile Core for Drug Discovery

The indole ring system is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals.[1] The addition of a benzyl group at the C3 position of the indole core creates the this compound structure, a lipophilic scaffold that has proven to be a fertile starting point for the design of potent and selective modulators of various biological processes. The versatility of this scaffold lies in the numerous sites available for chemical modification on both the indole and benzyl rings, allowing for the fine-tuning of physicochemical properties and target engagement.

This guide will explore the key therapeutic areas where this compound derivatives have shown promise, with a focus on their direct molecular targets and the downstream signaling pathways they modulate.

Anticancer Activity: Targeting Cell Cycle Progression and Hormonal Signaling

Derivatives of this compound have emerged as potent anticancer agents, particularly in the context of breast cancer. A leading example is 1-Benzyl-indole-3-carbinol , a synthetic analogue of the naturally occurring indole-3-carbinol.

Mechanism of Action: A Dual Approach to Inhibit Cancer Cell Growth

1-Benzyl-indole-3-carbinol exhibits a significantly enhanced potency in suppressing the proliferation of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells compared to its parent compound.[2] Its anticancer activity is mediated through a multi-pronged mechanism:

-

Induction of G1 Cell Cycle Arrest: The compound induces a robust G1 cell cycle arrest by disrupting the interaction of the Sp1 transcription factor with the promoter of Cyclin-Dependent Kinase 6 (CDK6) .[2] This disruption leads to the downregulation of CDK6 expression, a key regulator of the G1 to S phase transition.

-

Downregulation of Estrogen Receptor-α (ERα): In estrogen-responsive breast cancer cells, 1-Benzyl-indole-3-carbinol downregulates the production of ERα protein, thereby attenuating estrogen-mediated proliferative signals.[2]

-

Allosteric Inhibition of Elastase: 1-Benzyl-indole-3-carbinol acts as a non-competitive allosteric inhibitor of human neutrophil elastase .[3] This inhibition prevents the cleavage of membrane-associated CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, which in turn disrupts NF-κB transcriptional activity, a critical pathway for cancer cell survival.[3][4]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 1-Benzyl-indole-3-carbinol | MCF-7 | DNA Synthesis Inhibition | ~0.05 µM | [2] |

| 1-Benzyl-indole-3-carbinol | MDA-MB-231 | DNA Synthesis Inhibition | >90% inhibition at 0.2 µM | [5] |

| Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | MTT Assay | ~2 µM (average) | [6] |

Signaling Pathway Diagram

Caption: Anticancer Signaling of 1-Benzyl-indole-3-carbinol

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for Sp1-CDK6 Promoter Interaction

This protocol is adapted from standard ChIP procedures and is designed to assess the in vivo binding of the Sp1 transcription factor to the CDK6 promoter in breast cancer cells treated with 1-Benzyl-indole-3-carbinol.[7][8]

1. Cell Culture and Cross-linking: a. Culture MCF-7 cells to ~80% confluency. b. Treat cells with either vehicle control or 1-Benzyl-indole-3-carbinol at the desired concentration and time. c. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. d. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

2. Cell Lysis and Chromatin Shearing: a. Harvest and wash the cells with ice-cold PBS. b. Lyse the cells and isolate the nuclei. c. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

3. Immunoprecipitation: a. Pre-clear the chromatin with protein A/G agarose beads. b. Incubate the pre-cleared chromatin with an anti-Sp1 antibody or a non-specific IgG control overnight at 4°C. c. Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution: a. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. b. Elute the protein-DNA complexes from the beads.

5. Reverse Cross-linking and DNA Purification: a. Reverse the cross-links by incubating the eluted samples at 65°C overnight. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using a PCR purification kit.

6. Analysis: a. Quantify the amount of CDK6 promoter DNA in the immunoprecipitated samples by quantitative PCR (qPCR) using primers specific for the Sp1 binding site in the CDK6 promoter.

Antimicrobial Activity: Quorum Sensing Inhibition in Pseudomonas aeruginosa

Derivatives of this compound have shown significant promise as antimicrobial agents, not by directly killing bacteria, but by disrupting their communication system known as quorum sensing (QS). This is a particularly attractive strategy as it may exert less selective pressure for the development of resistance.

Mechanism of Action: Silencing Bacterial Communication

3-(2-isocyanobenzyl)-1H-indole derivatives have been identified as potent quorum sensing inhibitors (QSIs) in the opportunistic pathogen Pseudomonas aeruginosa.[9] The mechanism of action involves:

-

Downregulation of QS-related genes: These compounds significantly downregulate the expression of key QS regulatory genes, including lasI, lasR, rhlI, and rhlR.[9]

-

Binding to QS receptors: Molecular docking and dynamics simulations suggest that these indole derivatives bind to the LasR and RhlR proteins, which are the receptors for the autoinducer signaling molecules. This binding likely prevents the natural autoinducers from activating these receptors, thereby blocking the QS cascade.[9]

By inhibiting the QS system, these compounds effectively reduce the production of virulence factors such as pyocyanin and proteases, and inhibit biofilm formation, rendering the bacteria more susceptible to host immune clearance and conventional antibiotics.[9][10]

Signaling Pathway Diagram

Caption: Quorum Sensing Inhibition by 3-Benzyl-indole Derivative

Experimental Protocol: Pyocyanin Inhibition Assay

This protocol outlines a method to quantify the inhibition of pyocyanin production in P. aeruginosa by this compound derivatives.

1. Bacterial Culture Preparation: a. Grow P. aeruginosa PAO1 overnight in LB broth at 37°C with shaking. b. Dilute the overnight culture to a starting OD600 of ~0.02 in fresh LB broth.

2. Compound Treatment: a. In a 96-well plate, add the this compound derivative at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known QSI). b. Add the diluted bacterial culture to each well.

3. Incubation: a. Incubate the plate at 37°C with shaking for 18-24 hours.

4. Pyocyanin Extraction and Quantification: a. Transfer the cultures to microcentrifuge tubes and centrifuge to pellet the cells. b. Transfer the supernatant to a new tube containing chloroform and vortex to extract the pyocyanin. c. Separate the chloroform layer and back-extract the pyocyanin into 0.2 M HCl. d. Measure the absorbance of the acidified pyocyanin solution at 520 nm.

5. Data Analysis: a. Calculate the percentage of pyocyanin inhibition relative to the vehicle control.

Enzyme Inhibition: Targeting Tyrosinase for Hyperpigmentation Disorders

Derivatives of this compound have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

Mechanism of Action: Competitive Inhibition of Melanin Synthesis

1-benzyl-indole hybrid thiosemicarbazones have been synthesized and identified as potent inhibitors of mushroom tyrosinase.[11] Kinetic studies have revealed that these compounds act as competitive or mixed-type inhibitors , suggesting that they bind to the active site of the enzyme and compete with the natural substrate, L-DOPA.[11]

Quantitative Data on Tyrosinase Inhibition

| Compound Class | Inhibition Type | IC50 Value (Representative) | Reference |

| 1-benzyl-indole hybrid thiosemicarbazones | Competitive/Mixed | 12.40 µM | [11] |

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against mushroom tyrosinase.[3][12]

1. Reagent Preparation: a. Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). b. Prepare a solution of L-DOPA (substrate) in the same buffer. c. Prepare solutions of the test compounds (this compound derivatives) and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

2. Assay Procedure: a. In a 96-well plate, add the test compound at various concentrations, the tyrosinase solution, and buffer. b. Pre-incubate the mixture for a short period at a controlled temperature (e.g., 25°C). c. Initiate the reaction by adding the L-DOPA solution. d. Immediately monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time using a plate reader.

3. Data Analysis: a. Calculate the initial reaction rates from the linear portion of the absorbance curves. b. Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). c. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Neurological and Urological Applications: Modulating Receptors and Signaling Pathways

The this compound scaffold has also been utilized to develop ligands for receptors in the central nervous system and to target signaling pathways involved in urological conditions.

Dopamine D4 Receptor Ligands

Derivatives of this compound have been synthesized as potential ligands for the dopamine D4 receptor , a target for various neuropsychiatric disorders. For instance, piperazinylmethyl substituted azaindole derivatives, which are structurally related to 3-benzyl-indoles, have shown high affinity for the D4 receptor, with one derivative exhibiting a Ki value of 2.0 nM .[13]

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the D4 receptor.

1. Membrane Preparation: a. Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D4 receptor.

2. Binding Assay: a. In a 96-well plate, combine the membrane preparation, a radiolabeled D4 receptor antagonist (e.g., [³H]-spiperone), and the test compound at various concentrations. b. To determine non-specific binding, include wells with a high concentration of a known D4 receptor ligand (e.g., haloperidol). c. Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection: a. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. b. Wash the filters to remove unbound radioactivity. c. Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding at each concentration of the test compound. b. Determine the IC50 value of the test compound and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Benign Prostatic Hyperplasia (BPH) and Bmi-1 Inhibition

A piperazine-derived 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide has been shown to induce apoptosis in a human BPH cell line.[14][15] Interestingly, this effect appears to be independent of α1-adrenoceptor antagonism and is associated with the downregulation of the B-lymphoma Mo-MLV insertion region 1 (Bmi-1) protein.[14][15]